Boc-D-Phe(4-Cl)-OH (CAS: 57292-44-1) is a highly pure (typically ≥98% HPLC), orthogonally protected D-amino acid derivative essential for the commercial and research-scale synthesis of advanced peptidomimetics. Characterized by a tert-butoxycarbonyl (Boc) protecting group and a para-chloro substituted D-phenylalanine core, this building block is a structural cornerstone in the formulation of third-generation gonadotropin-releasing hormone (GnRH) antagonists, such as Cetrorelix and Abarelix. The compound provides a dual procurement function: the Boc group enables specific solution-phase and hybrid solid-phase synthesis strategies, while the D-4-chlorophenylalanine moiety imparts critical proteolytic resistance and precise hydrophobic interactions required for high-affinity receptor binding [1].
Substituting Boc-D-Phe(4-Cl)-OH with closely related analogs introduces immediate points of failure in both manufacturing and clinical efficacy. Replacing the D-isomer with an L-isomer (L-Phe(4-Cl)) strips the resulting peptide of its resistance to endogenous proteases, reducing its in vivo half-life from hours to minutes. Omitting the 4-chloro substitution (using standard Boc-D-Phe-OH) eliminates essential steric and hydrophobic interactions within target GPCR binding pockets, causing a multi-fold drop in receptor binding affinity. Furthermore, substituting the Boc protecting group with Fmoc (Fmoc-D-Phe(4-Cl)-OH) destroys the orthogonal protection strategy required for convergent [5+5] fragment synthesis, as the Fmoc group cannot survive the basic conditions used to deprotect adjacent segments during peptide assembly[1].
The incorporation of the 4-chloro-substituted D-phenylalanine residue is critical for anchoring peptide antagonists in GPCR binding pockets. In comparative studies of GnRH antagonists, decapeptides utilizing D-Phe(4-Cl) at position 2 (such as Cetrorelix) achieve low nanomolar binding affinities (IC50 ~4–26 nM). Substituting this residue with an unhalogenated D-Phe or altering the side-chain homologation results in a significant, often multi-fold (up to 7-fold in related GPCR models like the Ghrelin receptor), loss of binding potency due to the absence of specific hydrophobic and steric interactions [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | Low nanomolar (IC50 ~4–26 nM) for D-Phe(4-Cl)-containing GnRH antagonists |
| Comparator Or Baseline | Unhalogenated D-Phe or homologated analogs |
| Quantified Difference | Up to 7-fold to >10-fold reduction in binding potency without the 4-chloro substitution |
| Conditions | In vitro GPCR radioligand binding assays |
Procuring the exact 4-chloro derivative is mandatory for maintaining the therapeutic potency of competitive receptor antagonists.
The stereochemistry of the phenylalanine derivative directly dictates the metabolic survivability of the synthesized peptide. Peptides incorporating the D-isomer (D-Phe(4-Cl)) exhibit exceptional resistance to endogenous proteases, maintaining ≥90% stability in human plasma assays and extending in vivo half-lives to several hours (e.g., >4.9 hours for specific cyclic analogs). In contrast, substitution with the natural L-isomer (L-Phe(4-Cl)) leads to rapid enzymatic cleavage, reducing plasma stability to mere minutes[1].
| Evidence Dimension | Plasma Stability / Enzymatic Cleavage |
| Target Compound Data | ≥90% stability in human plasma; extended half-life (>4 hours) |
| Comparator Or Baseline | L-isomer (L-Phe(4-Cl)) peptides |
| Quantified Difference | Transition from rapid degradation (minutes) to sustained stability (hours) |
| Conditions | Human and mouse plasma stability assays; in vivo pharmacokinetic profiling |
Selection of the D-isomer is critical for procurement teams sourcing building blocks for drugs requiring extended dosing intervals.
For the industrial-scale synthesis of complex decapeptides like Cetrorelix, a convergent [5+5] fragment condensation strategy is frequently employed. In these routes, Boc-D-Phe(4-Cl)-OH is strictly required instead of Fmoc-D-Phe(4-Cl)-OH because the Boc protecting group remains 100% intact during the basic conditions (e.g., piperidine/DBU) required to selectively deprotect Fmoc groups on adjacent fragments. Attempting a generic substitution with the Fmoc-protected analog would result in premature global deprotection and catastrophic synthesis failure[1].
| Evidence Dimension | Protecting Group Stability |
| Target Compound Data | 100% stable to basic Fmoc-deprotection conditions (piperidine) |
| Comparator Or Baseline | Fmoc-D-Phe(4-Cl)-OH |
| Quantified Difference | Complete orthogonality vs. complete premature cleavage under basic conditions |
| Conditions | Convergent solution-phase peptide synthesis (e.g., [5+5] fragment coupling) |
Procuring the Boc-protected form is non-negotiable for manufacturers utilizing hybrid or solution-phase orthogonal synthesis routes.
The specific atomic radius and electronegativity of the chlorine atom at the para position cannot be universally substituted by other halogens. In structure-activity relationship studies of GPCR antagonists (such as CXCR4 inhibitors), varying the halogen from fluorine to chlorine to bromine systematically shifts the IC50 values (e.g., from 0.22 µM to 1.2 µM to 2.3 µM). While fluorine may be highly effective for some targets, chlorine provides the precise steric bulk and lipophilicity required for the binding pockets of specific legacy antagonists like Cetrorelix and Abarelix [1].
| Evidence Dimension | Target Binding IC50 Variation by Halogen |
| Target Compound Data | Specific IC50 optimization based on chlorine's steric/electronic profile (e.g., 1.2 µM in CXCR4 models, ~4 nM in GnRH) |
| Comparator Or Baseline | 4-Fluoro or 4-Bromo substitutions |
| Quantified Difference | 3-fold to 10-fold shifts in IC50 when the halogen is altered |
| Conditions | GPCR antagonist SAR screening |
Buyers cannot treat halogenated phenylalanine derivatives as interchangeable; the 4-chloro substitution is structurally locked for specific approved APIs.
Boc-D-Phe(4-Cl)-OH is a structurally mandatory precursor for the industrial-scale manufacturing of decapeptides like Cetrorelix. Its Boc protecting group allows for seamless integration into [5+5] fragment condensation strategies, remaining completely stable while adjacent Fmoc groups are cleaved under basic conditions [1].
For drug discovery teams developing cyclic peptides or GPCR ligands, incorporating this specific D-isomer provides a reliable method to block enzymatic degradation. The D-configuration combined with the bulky 4-chloro substitution shields the peptide backbone from proteases, extending plasma stability to >90% over several hours [2].
In the development of highly specific receptor antagonists (e.g., Melanocortin or CXCR4 inhibitors), this compound is utilized to probe the steric and electronic limits of hydrophobic binding pockets. It serves as a precise benchmark against 4-fluoro and 4-bromo analogs to determine the exact halogen required for maximum receptor affinity [3].
Corrosive